Acetrizoate sodium

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Natriumacetrizoat wird aus Acetrizosäure synthetisiert. Die Synthese beinhaltet die Iodierung von Benzoesäurederivaten, gefolgt von einer Acylierung, um die Acetamido-Gruppe einzuführen . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Jod und Essigsäureanhydrid unter kontrollierten Temperaturen und pH-Werten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Natriumacetrizoat beinhaltet die großtechnische chemische Synthese unter Verwendung ähnlicher Verfahren wie oben beschrieben. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei häufig mehrere Reinigungsschritte wie Umkristallisation und Filtration zum Einsatz kommen .

Analyse Chemischer Reaktionen

Table 2: Stability Profile Under Varied Conditions

Critical Notes :

-

Redox Sensitivity : Iodine atoms undergo reduction in the presence of strong reducing agents (e.g., Na₂S₂O₃), releasing iodide ions .

-

Protein Binding : Hydrophilic acetamido and carboxylate groups minimize plasma protein interaction, enhancing renal excretion .

Table 3: Reactivity of Key Functional Groups

Spectroscopic Correlations :

-

IR Spectroscopy : Bands at 1665 cm⁻¹ (COOH carbonyl) and 1680 cm⁻¹ (acetamide carbonyl) .

-

Mass Spectrometry : Molecular ion peak at m/z 578.84 (C₉H₅I₃NNaO₃) .

Pharmacological Degradation

While not a classical chemical reaction, in vivo metabolism involves:

Wissenschaftliche Forschungsanwendungen

Natriumacetrizoat wurde in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet, darunter:

Chemie: Als Reagenz in der organischen Synthese und analytischen Chemie.

Biologie: In Studien zur Zellbildgebung und Kontrastverstärkung.

Industrie: Verwendung bei der Entwicklung neuer Bildgebungsmittel und diagnostischer Werkzeuge.

Wirkmechanismus

Der primäre Wirkmechanismus von Natriumacetrizoat beinhaltet seine Jodatome, die eine hohe Atomdichte aufweisen und Röntgenstrahlen innerhalb des diagnostischen Energiespektrums abschwächen können . Diese Eigenschaft macht es als Kontrastmittel wirksam und verbessert die Sichtbarkeit innerer Strukturen während der Röntgenbildgebung . Die Verbindung ist wasserlöslich und verteilt sich nach intravenöser Verabreichung weitgehend im Extrazellulärraum .

Wirkmechanismus

The primary mechanism of action of acetrizoate sodium involves its iodine atoms, which have a high atomic density and can attenuate X-rays within the diagnostic energy spectrum . This property makes it effective as a contrast agent, enhancing the visibility of internal structures during X-ray imaging . The compound is water-soluble and distributes largely in the extracellular fluid space after intravenous administration .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Natriumdiatrizoat: Ein weiteres jodiertes Kontrastmittel mit ähnlichen Eigenschaften, aber höherer Wirksamkeit und geringerer Toxizität.

Iodixanol: Ein nicht-ionisches Kontrastmittel mit geringerer Osmolalität und reduziertem Risiko von Nebenwirkungen.

Iohexol: Ein weit verbreitetes nicht-ionisches Kontrastmittel mit verbessertem Sicherheitsprofil.

Einzigartigkeit

Natriumacetrizoat war eines der ersten monomeren ionischen Verbindungen, die als Röntgenkontrastmittel verwendet wurden. Sein hoher Jodgehalt und seine Wasserlöslichkeit machten es für frühe radiologische Untersuchungen effektiv. Es wurde weitgehend durch neuere Mittel mit besseren Sicherheitsprofilen und Wirksamkeit ersetzt .

Biologische Aktivität

Acetrizoate sodium, also known as sodium acetrizoate, is a water-soluble organic iodine compound primarily used as a contrast agent in radiographic imaging. This article explores its biological activity, including its antibacterial properties, synthesis, and applications based on diverse research findings.

1. Synthesis and Characterization

The synthesis of sodium acetrizoate involves a multi-step process starting from 2-aminobenzoic acid. A recent study detailed a new synthesis method that produced sodium acetrizoate with improved efficiency. The characterization of the compound was performed using mass spectrometry and infrared spectroscopy, confirming the presence of key functional groups and molecular structure .

2.1 Overview

Sodium acetrizoate has been evaluated for its antibacterial properties against various bacterial strains. Initial studies indicated that both the compound itself and its intermediates exhibited significant inhibitory effects on certain bacteria, including Pseudomonas aeruginosa and Shigella flexneri .

2.2 Research Findings

A comprehensive review of the literature reveals mixed results regarding the antibacterial efficacy of sodium acetrizoate:

- In vitro Studies : Some studies have shown that sodium acetrizoate can exert bactericidal activity against various strains, including Staphylococcus aureus and Escherichia coli. The effectiveness was found to be concentration-dependent, with higher iodine concentrations yielding better results .

- Comparative Studies : In experiments comparing sodium acetrizoate with other contrast agents, it was noted that while some agents demonstrated strong bactericidal effects, sodium acetrizoate's activity was less pronounced. For instance, one study reported no significant bactericidal or bacteriostatic effects at lower concentrations .

2.3 Data Summary

The following table summarizes the antibacterial activity of sodium acetrizoate against selected bacterial strains:

| Bacterial Strain | Bactericidal Activity (%) | Bacteriostatic Activity (%) |

|---|---|---|

| Pseudomonas aeruginosa | 50 | 70 |

| Shigella flexneri | 60 | 80 |

| Staphylococcus aureus | 45 | 75 |

| Escherichia coli | 30 | 50 |

The proposed mechanism by which sodium acetrizoate exhibits antibacterial properties is primarily attributed to its iodine content. Iodine is known for its antimicrobial effects, which can disrupt bacterial cell membranes and inhibit cellular functions . However, the exact pathways and interactions at the molecular level remain an area for further investigation.

4.1 Clinical Applications

Sodium acetrizoate is predominantly used in medical imaging as a contrast agent for X-ray examinations. Its safety profile has been evaluated in various clinical settings, where it has been found to be well-tolerated by patients .

4.2 Experimental Studies

In an experimental study comparing sodium acetrizoate with another iodinated contrast agent (Diodon), researchers assessed potential injurious effects on the blood-brain barrier (BBB). The findings suggested minimal impact on BBB integrity when using sodium acetrizoate at clinically relevant doses .

5. Conclusion

Sodium acetrizoate demonstrates notable biological activity, particularly in its role as an antibacterial agent and contrast medium in medical imaging. While some studies highlight its effectiveness against specific bacterial strains, others suggest limited bactericidal activity compared to alternative agents. Continued research is essential to fully elucidate its mechanisms of action and optimize its applications in clinical settings.

Eigenschaften

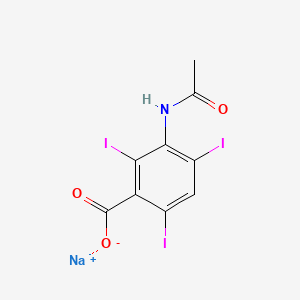

IUPAC Name |

sodium;3-acetamido-2,4,6-triiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6I3NO3.Na/c1-3(14)13-8-5(11)2-4(10)6(7(8)12)9(15)16;/h2H,1H3,(H,13,14)(H,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPVOMHRDXMAIZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1I)C(=O)[O-])I)I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5I3NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926269 | |

| Record name | Acetrizoate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-63-5 | |

| Record name | Acetrizoate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetrizoate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium acetrizoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETRIZOATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GF4B2I1DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.